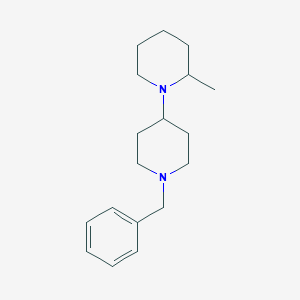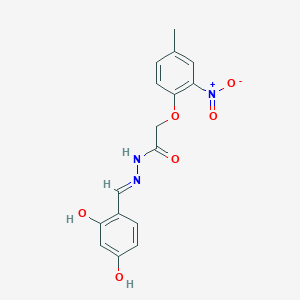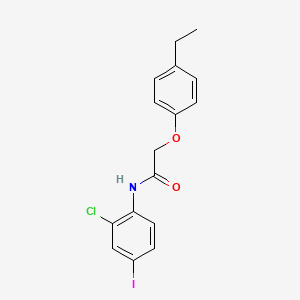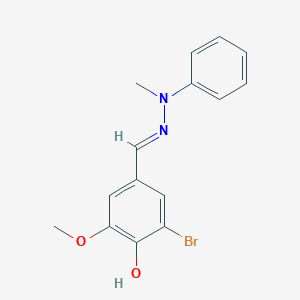![molecular formula C23H14BrClN2S2 B6004992 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B6004992.png)
2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a member of the nicotinonitrile family, which has been extensively studied for its biological and pharmacological properties. In
作用机制
The mechanism of action of 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile has anti-inflammatory, anticancer, and antimicrobial effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been found to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One advantage of 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile is its potential application in various scientific research fields, including anti-inflammatory, anticancer, and antimicrobial research. However, one limitation is the relatively low yield of the synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential application in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to optimize the synthesis method and improve the yield of the compound.
合成方法
The synthesis of 2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile involves the reaction of 2-chloronicotinic acid with 3-bromobenzyl mercaptan, followed by the reaction with 4-chloro-2-nitroaniline and 2-thiophenecarboxaldehyde. The final product is obtained by reduction with tin (II) chloride and hydrochloric acid. The yield of the product is reported to be around 60%.
科学研究应用
2-[(3-bromobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile has shown potential application in various scientific research fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-(4-chlorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrClN2S2/c24-17-4-1-3-15(11-17)14-29-23-20(13-26)19(16-6-8-18(25)9-7-16)12-21(27-23)22-5-2-10-28-22/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGREATWQGPMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)sulfanyl]-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)
![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![N'-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6004975.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![5-(1-cyclopentyl-2-pyrrolidinyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6004989.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)


![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)